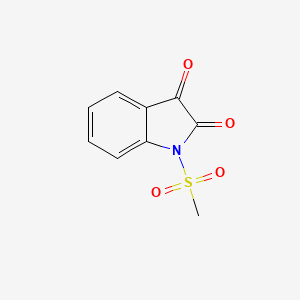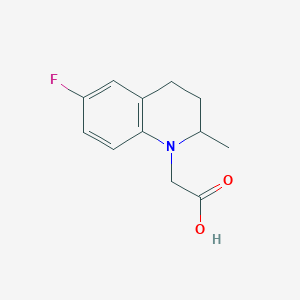![molecular formula C14H12N2O B11881551 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one CAS No. 612065-16-4](/img/structure/B11881551.png)
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the indolizinoindole family, which is known for its complex structure and significant biological activities. The indolizinoindole framework is found in various naturally occurring alkaloids and synthetic pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one can be synthesized through a one-pot domino reaction involving tryptamines, alkyl propiolates, and β-nitroalkenes. The reaction mechanism involves the sequential generation of β-enamino ester, Michael addition, Pictet–Spengler reaction, and annulation process . Another method involves the intramolecular Heck cyclization of methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents into the indolizinoindole framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.
Applications De Recherche Scientifique
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic core allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizino[8,7-b]indole: Another member of the indolizinoindole family with similar biological activities.
Tetrahydrochromeno[4′,3′2,3]indolizino[8,7-b]indole: A structurally related compound synthesized through similar synthetic routes.
Uniqueness
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one is unique due to its specific substitution pattern and the presence of a tetrahydroindolizino core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
612065-16-4 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1,2,3,9-tetrahydroindolizino[6,7-b]indol-10-one |
InChI |
InChI=1S/C14H12N2O/c17-14-13-11(8-9-4-3-7-16(9)14)10-5-1-2-6-12(10)15-13/h1-2,5-6,8,15H,3-4,7H2 |
Clé InChI |
RPDCOKYGNQFTQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(C(=O)N2C1)NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)




![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)


